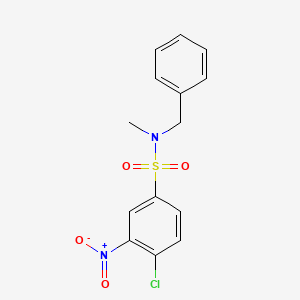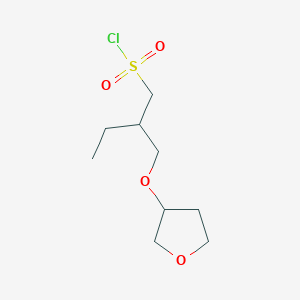
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine is a compound that features a piperidine ring attached to a pyrazole ring via a propyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and pyrazole moieties in its structure suggests that it may exhibit a range of biological activities.
準備方法
The synthesis of 1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine or via cyclization reactions involving amines and aldehydes.
Final Coupling: The final step involves coupling the piperidine and pyrazole moieties through a propyl linker, which can be achieved using various coupling reagents and conditions
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to facilitate the process.
化学反応の分析
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can be used to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biological Research: It is used in research to study its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings allow the compound to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the targets being studied .
類似化合物との比較
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine can be compared with other similar compounds, such as:
3-(3-(Piperazin-1-yl)propyl)indole: This compound has a similar structure but features a piperazine ring instead of a piperidine ring.
Piperidine Derivatives: Other piperidine derivatives may have different substituents on the piperidine ring, leading to variations in biological activity and pharmacological properties.
The uniqueness of this compound lies in its specific combination of piperidine and pyrazole moieties, which may confer unique biological activities and potential therapeutic applications.
特性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
1-(3-piperidin-1-ylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H20N4/c12-11-5-10-15(13-11)9-4-8-14-6-2-1-3-7-14/h5,10H,1-4,6-9H2,(H2,12,13) |
InChIキー |
DKRGQANTNALWAY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCCN2C=CC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13625239.png)





![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)






![[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride](/img/structure/B13625327.png)
